molecular formula C68H122N20O18 B1682854 Syntide-2 CAS No. 108334-68-5

Syntide-2

Cat. No.: B1682854
CAS No.: 108334-68-5
M. Wt: 1507.8 g/mol
InChI Key: NKBRRWBNPNUBDD-TYKVATLISA-N
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Description

Syntide-2: is a synthetic peptide recognized primarily as a substrate for calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in biochemical and cellular biology research due to its specific sequence, which allows it to interact with certain protein kinases. The sequence of this compound is Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Syntide-2 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid in the sequence.

    Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.

    Cleavage: of the peptide from the resin and final deprotection of side chains.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Syntide-2 primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by kinases such as CaMKII. This reaction is crucial for studying kinase activity and signaling pathways.

Common Reagents and Conditions:

    Kinases: CaMKII and protein kinase C (PKC) are commonly used to phosphorylate this compound.

    Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are used to maintain the pH during reactions.

    Cofactors: Calcium ions (Ca²⁺) and calmodulin are essential for CaMKII activity.

Major Products: The primary product of the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using techniques such as mass spectrometry or Western blotting .

Scientific Research Applications

Biochemical Assays

Syntide-2 is widely used in biochemical assays to evaluate the activity of various kinases. Its application includes:

  • Kinase Activity Measurement : this compound serves as a substrate in assays to measure the activity of CaMKII. The relative Vmax/Km ratios for this compound against different kinases are as follows:
    • CaMKII: 100
    • Protein Kinase C: 22
    • Phosphorylase Kinase: 2
    • Myosin Light Chain Kinase: 0.005 .

This data indicates that this compound is highly specific for CaMKII, making it an ideal substrate for studying this enzyme's kinetics.

Phosphorylation Studies

This compound is utilized in phosphorylation studies to investigate the mechanisms by which CaMKII and related kinases phosphorylate substrates:

  • In Vitro Phosphorylation : Research has demonstrated that CaMKII effectively phosphorylates this compound in vitro, allowing scientists to analyze the dynamics of phosphorylation under various calcium concentrations .

Antibody Development

The peptide has also been instrumental in developing specific antibodies for detecting phosphorylated forms of proteins:

  • Anti-Phospho-Syntide-2 Antibodies : Monoclonal antibodies against phosphorylated this compound have been developed and validated for use in various applications, including Western blotting and ELISA. These antibodies are crucial for studying the phosphorylation status of proteins in different biological contexts .

Case Study 1: Role in Neuronal Function

A study explored the role of this compound in neuronal signaling pathways mediated by CaMKII. It was found that phosphorylation of this compound by CaMKII is critical for synaptic plasticity, which underlies learning and memory processes. The experiments demonstrated that alterations in this compound phosphorylation levels correlate with changes in neuronal excitability and synaptic strength .

Case Study 2: Inhibitor Optimization

In another investigation, researchers optimized small molecule inhibitors targeting calcium-dependent protein kinases to prevent infections by Toxoplasma gondii. This compound was employed to assess the efficacy of these inhibitors on CaMKII activity, revealing potential therapeutic avenues for treating infections linked to this parasite .

Data Tables

Kinase Relative Vmax/Km Ratio
Calcium/Calmodulin-dependent Protein Kinase II100
Protein Kinase C22
Phosphorylase Kinase2
Myosin Light Chain Kinase0.005

Comparison with Similar Compounds

    Syntide-1: Another synthetic peptide substrate for CaMKII, differing in sequence from Syntide-2.

    Glycogen Synthase Peptide-2: A substrate for CaMKII, homologous to the phosphorylation site on glycogen synthase.

    Kemptide: A synthetic peptide substrate for protein kinase A (PKA), used in similar kinase activity assays.

Uniqueness of this compound: this compound is unique due to its specific sequence, which makes it a preferred substrate for CaMKII. Its ability to selectively interact with CaMKII and PKC allows for precise studies of these kinases’ roles in cellular signaling. Unlike other substrates, this compound’s sequence provides a balance of hydrophobic and hydrophilic residues, enhancing its solubility and reactivity in aqueous environments.

Biological Activity

Syntide-2 is a synthetic peptide derived from the sequence of the protein calmodulin-dependent protein kinase II (CaMKII). It serves as a substrate for CaMKII, which plays a crucial role in various cellular processes, particularly in neurons. This article provides an in-depth analysis of the biological activity of this compound, focusing on its interactions with CaMKII, its phosphorylation dynamics, and its implications in physiological and pathological contexts.

Overview of CaMKII and this compound

CaMKII is a multifunctional serine/threonine kinase that is activated by calcium ions in conjunction with calmodulin. Upon activation, it undergoes autophosphorylation, leading to persistent kinase activity even after calcium levels return to baseline. This compound, specifically, is recognized as a substrate for CaMKII and is often used in experimental settings to study the enzyme's activity.

  • Binding and Activation :
    • This compound binds to the active site of CaMKII when the enzyme is activated by calcium/calmodulin (Ca^2+/CaM). The binding facilitates phosphorylation at specific serine residues.
    • Studies indicate that this compound remains bound to CaMKII even at high concentrations of competing peptides, suggesting a strong interaction with the enzyme .
  • Phosphorylation Dynamics :
    • The phosphorylation kinetics of this compound have been characterized, revealing that it is a relatively poor substrate compared to other peptides like synapsin site-1 .
    • The phosphorylation reaction can be quantitatively assessed using radiolabeled ATP, allowing for detailed kinetic studies .

Case Study: Phosphorylation Kinetics

A comparative study was conducted to evaluate the phosphorylation rates of various substrates including this compound. The results are summarized in Table 1.

SubstratePhosphorylation Rate (pmol/min)
This compound5
Synapsin Site-185
GluN2B Peptide40

Table 1: Phosphorylation rates of different substrates by CaMKII.

Structural Insights

Recent structural studies utilizing X-ray crystallography have provided insights into how this compound interacts with CaMKII. The binding occurs at a continuous site across the kinase domain, which is critical for understanding how different substrates are phosphorylated .

Functional Implications

The biological activity of this compound extends beyond mere substrate interaction; it has implications in synaptic plasticity and memory formation. Elevated levels of CaMKII activity, facilitated by persistent binding of substrates like this compound, are believed to contribute to long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBRRWBNPNUBDD-TYKVATLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H122N20O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148504
Record name Syntide-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1507.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108334-68-5
Record name Syntide-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Syntide-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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